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The genus Equisetum, commonly known as horsetail, encompasses a variety of species that
have been used in traditional medicine for centuries. Modern scientific research has begun to
validate these traditional uses by correlating the rich phytochemical profiles of these plants with
a range of biological activities. This guide provides a comparative overview of the
phytochemical composition and biological potency of several key Equisetum species,
supported by experimental data to aid in research and development.

Phytochemical Composition: A Comparative
Overview

Equisetum species are a rich source of a variety of bioactive compounds, including flavonoids,
phenolic acids, alkaloids, and sterols.[1][2] The specific composition and concentration of these
phytochemicals can vary significantly between species and even within the same species
depending on geographical location and extraction methods.[3]

Key phytochemicals identified across various Equisetum species include:

o Flavonoids: Quercetin, kaempferol, apigenin, luteolin, and their various glycosides are
prominent in many Equisetum species.[4][5][6] For instance, isoquercitrin (quercetin-3-O-
glucoside) is a major flavonoid in E. arvense.[7]
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e Phenolic Acids: Caffeic acid, chlorogenic acid, and ferulic acid are commonly reported
hydroxycinnamic acids in this genus.[5][8]

o Sterols: B-sitosterol and campesterol are among the phytosterols identified in E. arvense.[9]

» Alkaloids: Nicotine and palustrine have been detected in some species, such as E. palustre.

[2]

The following table summarizes the total phenolic and flavonoid content found in various
extracts of different Equisetum species, providing a quantitative basis for comparison.

Table 1: Total Phenolic and Flavonoid Content in Equisetum Species

. Total
. Total Phenolic .
Equisetum Flavonoid
. Extract Type Content (mg Reference
Species Content (mg

GAEI/g extract)
QEI/g extract)

E. arvense Methanol 196+ 3 - [3]
Ethanol 257 £ 29 - [3]

Water 631 - [3]

Ethanol/Water 220+ 12 - [3]

E. ramosissimum  Methanol 199.11 +1.96 103.61 + 2.39 [10]
Ethanol 161.30 £ 3.51 119.00 £ 1.60 [10]

E. hyemale - 41924 55127 [11]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that values are presented as
mean = standard deviation. Direct comparison should be made with caution due to variations in
extraction and analytical methods between studies.

Correlating Phytochemicals with Biological Activity

The diverse array of phytochemicals in Equisetum is directly linked to its multifaceted biological
activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.
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Antioxidant Activity

The antioxidant capacity of Equisetum extracts is largely attributed to their phenolic and
flavonoid content.[5] These compounds can scavenge free radicals, thereby mitigating
oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to
evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Table 2: Antioxidant Activity of Equisetum Extracts (DPPH Assay)

Equisetum Species Extract Type IC50 (pg/mL) Reference
E. arvense Methanol 3.13 (mg/mL) [12]
E. myriochaetum Ethanolic Fraction 14 6.78 [13]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of Equisetum extracts. The
mechanism of action often involves the modulation of key inflammatory signaling pathways. For
instance, extracts of E. arvense have been shown to inhibit the production of pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-q), interleukin-13 (IL-1(3), and interleukin-6
(IL-6).[7] This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-
KB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically c-Jun N-
terminal kinase (JNK).[9][14]
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Antimicrobial Activity

Extracts from various Equisetum species have demonstrated inhibitory effects against a range
of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter
used to quantify this activity, representing the lowest concentration of an extract that prevents
visible growth of a microorganism.

Table 3: Antimicrobial Activity of Equisetum Extracts (Minimum Inhibitory Concentration)
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Equisetum . .
) Extract Type Microorganism MIC (mg/mL) Reference
Species
Staphylococcus
70% Aqueous
E. arvense aureus (ATCC 25 [15]
Ethanol
29213)
Streptococcus
pneumoniae 12.5 [15]
(ATCC 49619)
Streptococcus
12.5 [15]
pyogenes
70% Ethanol & Trichophyton
E. hyemale 0.62 [16]
Methanol rubrum
Microsporum
. 0.62 [16]
canis
Cytotoxic Activity

The potential of Equisetum extracts as anticancer agents is an emerging area of research. The
cytotoxic effects of these extracts on various cancer cell lines are often evaluated using the
MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is
determined to quantify the potency of the extract.

Table 4: Cytotoxic Activity of Equisetum Extracts on Cancer Cell Lines
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Equisetum Cancer Cell
) Extract Type ) IC50 (pg/mL) Reference
Species Line
E. arvense Total Flavonoid MCF-7 (Breast) <100 [16]
Caco-2 (Colon) <100 [16]
HeLa (Cervical) <100 [16]
) Ethanolic ] ]
E. myriochaetum ) SiHa (Cervical) 6.78 [13]
Fraction 14
o A375
E. ramosissimum  Ethyl Acetate ~50 (after 24h)
(Melanoma)
_ A375
Dichloromethane ~50 (after 24h)
(Melanoma)
A375
n-Hexane ~50 (after 24h)
(Melanoma)

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and
comparison of the biological activities of plant extracts. Below are outlines of key experimental
protocols cited in this guide.

Phytochemical Extraction and Analysis

o Plant Material Preparation: Aerial parts of the Equisetum species are collected, dried at a
controlled temperature (e.g., 40°C), and ground into a fine powder.

o Extraction: A specific amount of the powdered plant material (e.g., 10 g) is subjected to
extraction with a suitable solvent (e.g., 100 mL of 70% aqueous ethanol) for a defined period
(e.g., 20 minutes).[15] The choice of solvent is critical as it influences the types and
guantities of phytochemicals extracted.

 Filtration and Concentration: The resulting mixture is centrifuged and the supernatant is
filtered. The solvent is then removed under reduced pressure using a rotary evaporator to
obtain the crude extract.
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e Phytochemical Analysis:

o Total Phenolic Content (TPC): The Folin-Ciocalteu method is commonly used. The extract
is mixed with the Folin-Ciocalteu reagent, and after a specific incubation time, the
absorbance is measured spectrophotometrically. The results are typically expressed as
gallic acid equivalents (GAE).

o Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is frequently
employed. The extract is mixed with aluminum chloride solution, and the absorbance is
measured. The results are often expressed as quercetin equivalents (QE).

o High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector
(e.g., Diode Array Detector) is used for the separation, identification, and quantification of
specific phytochemicals by comparing their retention times and spectral data with those of
known standards.[4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

e Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a
suitable solvent like methanol or ethanol and stored in the dark.

» Reaction Mixture: Different concentrations of the Equisetum extract are added to the DPPH
solution. A control is prepared with the solvent and DPPH solution only.

¢ Incubation: The reaction mixtures are incubated in the dark at room temperature for a
specified time (e.g., 30 minutes).

o Absorbance Measurement: The absorbance of the solutions is measured at a specific
wavelength (typically around 517 nm) using a spectrophotometer.

o Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is
calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of
Sample) / Absorbance of Control] x 100

e IC50 Determination: The IC50 value, which is the concentration of the extract that scavenges
50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity
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against the extract concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide] Assay for Cytotoxicity

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 104
cells/well) and allowed to attach overnight.

Treatment: The cells are treated with various concentrations of the Equisetum extract and
incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells contain untreated
cells.

Addition of MTT Reagent: The culture medium is removed, and a solution of MTT (e.g., 2
mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5-3 hours)
at 37°C.

Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl
sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured on a microplate reader at a
wavelength of approximately 492-570 nm.

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the
untreated control cells.

IC50 Determination: The IC50 value, representing the concentration of the extract that
causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

The scientific literature provides compelling evidence for the diverse biological activities of

Equisetum species, which are strongly correlated with their rich and varied phytochemical

profiles. This guide offers a comparative framework for understanding these relationships,

highlighting the potential of Equisetum as a source for the development of new therapeutic

agents. However, the variability in phytochemical composition and bioactivity based on species,

geographical origin, and extraction methods underscores the need for further standardized
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comparative studies. Such research will be pivotal in isolating and characterizing novel

bioactive compounds and elucidating their mechanisms of action for future drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. wos.academiascience.org [wos.academiascience.org]

2. Phytochemistry and Pharmacology of the Genus Equisetum (Equisetaceae): A Narrative
Review of the Species with Therapeutic Potential for Kidney Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

3. Investigation of the Genotoxic, Antigenotoxic and Antioxidant Profile of Different Extracts
from Equisetum arvense L - PMC [pmc.ncbi.nim.nih.gov]

4. From Stem to Spectrum: Phytochemical Characterization of Five Equisetum Species and
Evaluation of Their Antioxidant Potential - PubMed [pubmed.ncbi.nim.nih.gov]

5. mdpi.com [mdpi.com]

6. In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract - PMC
[pmc.ncbi.nlm.nih.gov]

7. Equisetum arvense (common horsetail) modulates the function of inflammatory
immunocompetent cells - PMC [pmc.ncbi.nim.nih.gov]

8. SIRT1 Activation by Equisetum arvense L. (Horsetail) Modulates Insulin Sensitivity in
Streptozotocin Induced Diabetic Rats - PMC [pmc.ncbi.nim.nih.gov]

9. mdpi.com [mdpi.com]

10. prospects.wum.edu.pl [prospects.wum.edu.pl]
11. mdpi.com [mdpi.com]

12. researchgate.net [researchgate.net]

13. Antioxidant and Antiproliferative Activity of the Ethanolic Extract of Equisetum
myriochaetum and Molecular Docking of Its Main Metabolites (Apigenin, Kaempferol, and
Quercetin) on B-Tubulin - PMC [pmc.ncbi.nim.nih.gov]

14. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1181666?utm_src=pdf-custom-synthesis
https://wos.academiascience.org/index.php/wos/article/download/4298/4139/8298
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://pubmed.ncbi.nlm.nih.gov/38930889/
https://pubmed.ncbi.nlm.nih.gov/38930889/
https://www.mdpi.com/1420-3049/29/12/2821
https://pmc.ncbi.nlm.nih.gov/articles/PMC9883023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9883023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321376/
https://www.mdpi.com/1424-8247/16/10/1478
https://prospects.wum.edu.pl/index.php/pps/article/view/209
https://www.mdpi.com/1424-8247/16/4/514
https://www.researchgate.net/publication/384452158_The_Antimicrobial_and_Antioxidant_Effects_of_Equisetum_arvense_Extracts
https://pmc.ncbi.nlm.nih.gov/articles/PMC7831036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7831036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7831036/
https://www.researchgate.net/figure/Inhibition-of-MAPK-pathways-attenuates-the-impact-of-IS-on-the-embryonic-development-of_fig5_358665826
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 15. Equisetum arvense L. Extract Induces Antibacterial Activity and Modulates Oxidative
Stress, Inflammation, and Apoptosis in Endothelial Vascular Cells Exposed to Hyperosmotic
Stress - PMC [pmc.ncbi.nlm.nih.gov]

e 16. rbmb.net [rbomb.net]

 To cite this document: BenchChem. [A Comparative Guide to the Phytochemical Profile and
Biological Activity of Equisetum Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1181666#correlating-phytochemical-profile-of-
equisetum-with-its-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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